molecular formula C10H13Cl2NO2 B1416776 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172479-10-5

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1416776
CAS No.: 1172479-10-5
M. Wt: 250.12 g/mol
InChI Key: HLAILPIZHMVJGM-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (CAS 1305712-03-1) is a substituted propanoic acid derivative with a molecular formula of C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . The compound features a 4-chlorophenylmethyl group attached to the amino moiety of a propanoic acid backbone, with the hydrochloride salt enhancing its stability and solubility. It is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAILPIZHMVJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3-Halogenobenzyl) Diethyl Malonate

  • In a 500ml glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethylate, and 129.3g (0.8mol) of diethyl malonate.
  • Warm the mixture to 40°C with stirring, and then slowly add 32.6g (0.2mol) of chlorobenzyl chloride dropwise over 1 hour while maintaining the temperature between 40-50°C.
  • After the addition is complete, continue the reaction for an additional 2 hours.
  • Distill off 100ml of ethanol, cool the mixture to below 30°C, add 80ml of water, and stir for 10 minutes.
  • Allow the mixture to settle for 20 minutes, separate the layers, and recover unreacted diethyl malonate from the oil layer (lower layer) under high vacuum. The residue is 51.6g of 2-(3-benzyl chloride base) diethyl malonate with a purity of 95.3%, yielding 95.8% based on chlorobenzyl chloride.

Hydrolysis of Chemical Formula (IV) Compound

  • Hydrolyze the compound with chemical formula (IV) in an aqueous solution of sodium hydroxide to obtain a compound with chemical formula V.
  • The amount of sodium hydroxide used is 1-3 moles per mole of the chemical formula (IV) compound.
  • The reaction is conducted at room temperature to 80°C for 4-8 hours.
    • Note: X in formula V represents fluorine, chlorine, or bromine.

Preparation of 3-(3-Halogenophenyl) Propionic Acid

  • Acidify the chemical formula V compound obtained from the previous step with a mineral acid.
  • Add a solvent for extraction, separate the layers, and recover the solvent.
  • Heat the residue to over 120°C to decarboxylate, obtaining the target product 3-(3-halogenophenyl) propionic acid, represented by formula (I).
    • The mineral acid can be hydrochloric acid, sulfuric acid, or phosphoric acid.
    • The extraction solvent can be ethyl acetate, ether, or methylene dichloride.
    • The acidification temperature is generally less than 80°C, and the decarboxylation temperature is 120-250°C for 1-3 hours.

Synthesis of Methyl (+)RS-3-amino-3-(4-chlorophenyl) propanoate

  • Slowly add thionyl chloride (304 g) dropwise to a suspension of (+)RS-3-amino-3-(4-chlorophenyl)propanoic acid (507 g) in methanol (3000 cm3) under vigorous stirring, controlling the exotherm by adjusting the addition rate.
  • Reflux the resulting solution for approximately 8 hours, then concentrate it to a minimum volume.
  • Add water (1500 cm3) to the obtained oil, and extract with ethyl ether (1000 cm3), then basify with potassium carbonate until pH 8 is reached.
  • Extract the resulting basic aqueous solution with ethyl acetate (700 cm3 x 3 times), combine the organic phases, dry over sodium sulfate, and evaporate under reduced pressure.
  • The desired product is obtained (491 g) with a yield of 91%. GC-MS: 213 (M+), 198, 153, 140.

Synthesis of N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides

  • Structure modification of ester 3 can be achieved by attachment of alkane amine or amino acids to the carbonyl group of 3 via DCC or azide coupling and the formation of a peptide bond.

Hydrolysis of Model Ester 3

  • Hydrolyze methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (3) using KOH solution in a 50% alcohol-water mixture at 78 °C for 6 hours to obtain the corresponding carboxylic acid 6.

Chemical Reactions Analysis

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine, followed by subsequent steps to introduce the amino and carboxylic acid functionalities. Common methods include using pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under controlled conditions.

Research indicates that 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens, suggesting potential use in developing antimicrobial agents.
  • Anticancer Properties : Ongoing research is exploring its role as a therapeutic agent in cancer treatment, particularly due to its structural similarity to phenylalanine, which may enhance its interaction with cellular receptors involved in tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest it interacts with proteins critical for cell signaling and metabolism, although detailed mechanisms are still under investigation.

Industrial Applications

In the pharmaceutical industry, 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Cancer Treatment Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride 1305712-03-1 4-Chlorophenylmethyl group, propanoic acid backbone C₁₀H₁₃Cl₂NO₂ 250.12 Used in enzyme inhibition studies; high solubility due to HCl salt
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride - 2,4-Dichlorophenylmethyl group C₁₀H₁₂Cl₃NO₂ 284.57 Increased lipophilicity; potential enhanced membrane permeability
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride 1449131-17-2 Stereospecific isopropylamino group, 4-chlorophenyl substituent C₁₂H₁₇Cl₂NO₂ 278.17 Chiral center may influence receptor binding selectivity
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 1269634-11-8 Methoxy group, esterified propanoic acid C₁₁H₁₅ClNO₃ 244.70 Ester group improves bioavailability; used in prodrug design
3-[(4-Acetyl-2-chlorophenyl)methylamino]propanoic acid 1418144-90-7 Acetyl and chloro substituents on phenyl ring C₁₂H₁₄ClNO₃ 255.70 Electron-withdrawing acetyl group may alter reactivity

Key Observations :

The methoxy group in methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (Row 4) introduces steric and electronic effects, while the ester moiety increases metabolic stability, making it suitable for oral administration .

Chirality and Pharmacological Activity: The (S)-isomer in (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride (Row 3) highlights the role of stereochemistry in modulating receptor affinity, a critical factor in drug design .

Functional Group Modifications :

  • Conversion of the carboxylic acid to a methyl ester (e.g., : CAS 1001180-63-7) reduces polarity, improving blood-brain barrier penetration .

Biological Activity

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with appropriate amines, leading to the formation of the desired product through standard organic synthesis techniques.

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which can lead to effects such as:

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of various cell types.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in certain cancer cell lines .

Antimicrobial Activity

Research indicates that 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride exhibits significant antimicrobial properties. In studies comparing various compounds, derivatives containing the 4-chlorophenyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundActivity (Zone of Inhibition)Bacterial Strain
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid15 mmE. coli
Control (Penicillin)20 mmE. coli

Data suggest that while it is effective, it does not surpass established antibiotics like penicillin in efficacy but shows promise as a potential alternative or adjunct therapy .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies using various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), have shown that it can reduce cell viability significantly.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration
A5492548 hours
HeLa3048 hours
Vero (normal)>10048 hours

The compound exhibited selective cytotoxicity, sparing normal cells at higher concentrations, which is crucial for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against a panel of pathogens and found that derivatives with the chlorophenyl group had enhanced activity compared to their non-substituted counterparts .
  • Anticancer Research : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid showed comparable cytotoxic effects on A549 cells, indicating its potential as an anticancer agent .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride?

Answer:
Statistical Design of Experiments (DoE) is critical for optimizing synthesis. Use factorial designs to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, highlights the use of fractional factorial designs to minimize trial runs while accounting for interactions between parameters. Reaction conditions (e.g., aqueous vs. organic solvents, pH) should be informed by analogous syntheses, such as the nucleophilic substitution mechanism described for structurally related compounds in . Post-synthesis, employ HPLC (≥98% purity thresholds; see ) to validate reproducibility and yield .

Advanced: How can computational modeling be integrated with experimental data to predict reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can map potential energy surfaces to identify intermediates and transition states. emphasizes ICReDD’s approach, where computational predictions guide experimental validation of reaction mechanisms, such as intramolecular cyclization or proton transfer steps. Pair this with spectroscopic data (e.g., NMR, IR) to resolve ambiguities. For instance, discrepancies between predicted and observed regioselectivity in alkylation steps can be addressed by refining computational models with experimental kinetic data .

Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

  • HPLC : Baseline separation with ≥98% purity (see ).
  • NMR : Confirm functional groups (e.g., chlorophenyl protons at ~7.3 ppm, carboxylic acid protons at ~12 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ for free base: ~254.7 Da; hydrochloride salt: ~291.1 Da).
  • Elemental Analysis : Verify Cl⁻ content (~12.1% for hydrochloride).
    Cross-reference results with databases like NIST Chemistry WebBook ( ) to resolve spectral ambiguities .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. For example, notes that hydrochloride salts may exhibit hygroscopicity, leading to solvent interference. Mitigation strategies include:

  • Deuterated Solvent Exchange : Identify solvent artifacts.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish isomers.
  • Dynamic Light Scattering : Detect aggregates in solution-phase reactions.
    If unresolved, replicate experiments under inert conditions (e.g., argon atmosphere) to exclude oxidative byproducts .

Basic: What are the best practices for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC ( ).
  • Light Sensitivity : Store in amber vials; compare UV-vis spectra before/after light exposure.
  • pH Stability : Test solubility and degradation in buffers (pH 3–9). recommends inert storage (N₂ atmosphere, desiccants) for hygroscopic hydrochloride salts .

Advanced: What mechanistic studies are needed to elucidate its role in biological systems (e.g., enzyme inhibition)?

Answer:

  • Isotopic Labeling : Use ¹⁴C or ³H-labeled analogs to track metabolic pathways.
  • Kinetic Assays : Determine inhibition constants (Ki) via Michaelis-Menten plots under varied substrate concentrations.
  • Molecular Docking : Predict binding affinities to target enzymes (e.g., aminotransferases). ’s approach to zoospore regulation via leucine analogs provides a template for structure-activity relationship (SAR) studies. Validate hypotheses with knock-out cell lines or CRISPR-edited enzymes .

Basic: How can researchers validate the reproducibility of synthetic batches across laboratories?

Answer:
Adopt standardized protocols from :

  • Interlaboratory Studies : Share reagents and analytical standards.
  • QC Metrics : Enforce strict thresholds for retention time (±0.2 min), peak area (RSD <2%), and melting point (±1°C).
  • Blind Testing : Distribute anonymized samples for cross-validation of purity and yield .

Advanced: What strategies mitigate environmental risks during large-scale experimental workflows?

Answer:

  • Life Cycle Assessment (LCA) : Model waste streams using software tools ( ) to prioritize green solvents (e.g., ethanol over dichloromethane).
  • Membrane Separation : Recover unreacted precursors via nanofiltration (, RDF2050104).
  • Neutralization Protocols : For hydrochloride waste, neutralize with NaHCO₃ before disposal ( ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 2
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3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.